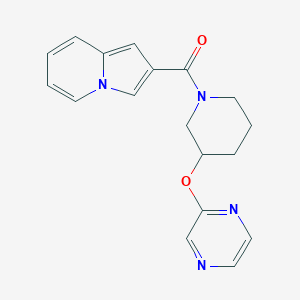

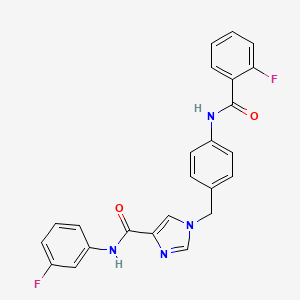

Indolizin-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

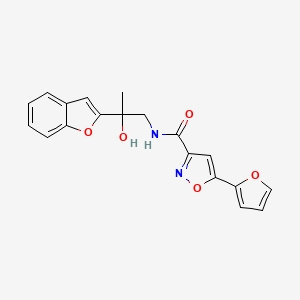

Indolizin-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that contains an indolizine group, a pyrazine group, and a piperidine group . Indolizine is a heterocyclic compound, an uncommon isomer of indole with the nitrogen located at a ring fusion position . Pyrazine is a basic six-membered ring with two nitrogen atoms opposite each other, and piperidine is a six-membered ring with one nitrogen atom .

科学的研究の応用

Synthesis and Structural Characterization

Research on related compounds emphasizes the significance of methylation processes, metalation, and metathesis reactions in achieving desired structural configurations. For instance, the synthesis of 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone involved metalation with potassium tert-butanolate followed by a metathesis reaction with methyl iodide, leading to the formation of a compound with specific dihedral angles between the indolizine unit and attached groups, demonstrating complex structural characteristics without classical hydrogen bonds in its crystal structure (Kloubert et al., 2012).

Potential in Bioactive Applications

The exploration of indolizine and pyrazinyl derivatives has led to significant findings in bioactive applications, including their role as selective and efficacious inhibitors. A noteworthy example includes the identification of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as potent and selective inhibitors with demonstrated efficacy in pharmacological and antitumor assays, highlighting their potential in targeted cancer therapies (Jingrong Li et al., 2013).

Advanced Synthetic Methods

Advanced synthetic methods for preparing nitrogen-bridged heterocycles, such as Pyrano[2,3-b]indolizinone derivatives, have been developed. These methods showcase the versatility of indolizinone compounds in forming various heterocyclic structures, essential for creating novel molecules with potential bioactive properties (A. Kakehi et al., 1980).

Application in Alkaloid Synthesis

The palladium(0)-catalyzed heteroarylation of indolylzinc derivatives presents a general method for preparing (2-pyridyl)indoles and their application in indole alkaloid synthesis. This method underscores the utility of indolizin-2-yl derivatives in synthesizing complex alkaloids, contributing to the field of natural product synthesis and medicinal chemistry (Amat et al., 1997).

特性

IUPAC Name |

indolizin-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(14-10-15-4-1-2-8-21(15)12-14)22-9-3-5-16(13-22)24-17-11-19-6-7-20-17/h1-2,4,6-8,10-12,16H,3,5,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOWDERCBJNRSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolizin-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2840569.png)

![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)

![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)

![1,3-dimethyl-7-phenyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840582.png)

![N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2840587.png)